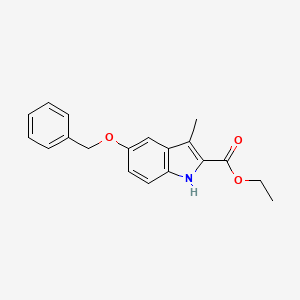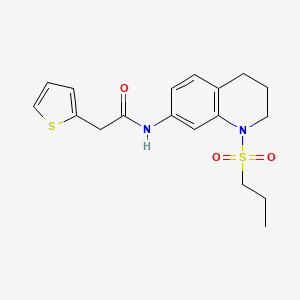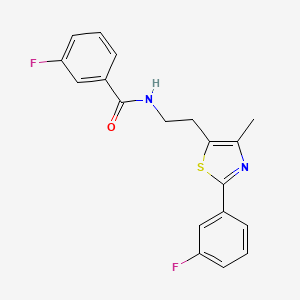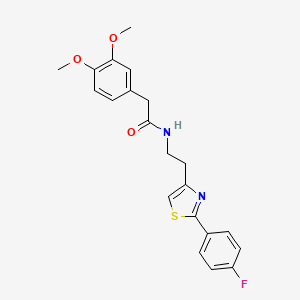
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features an ethyl ester group, a benzyloxy substituent, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: Starting from a suitable precursor such as 3-methylindole, the indole core is synthesized through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide or benzyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction produces the corresponding alcohol.
Substitution: Various substituted indoles depending on the electrophile used.
科学的研究の応用
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Ethyl 5-(methoxy)-3-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(hydroxy)-3-methyl-1H-indole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 5-(phenoxy)-3-methyl-1H-indole-2-carboxylate: Features a phenoxy group instead of a benzyloxy group.
Uniqueness: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The benzyloxy group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
61905-89-3 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
ethyl 3-methyl-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)18-13(2)16-11-15(9-10-17(16)20-18)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |
InChIキー |
KFEPJLQRLWJXIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B14972048.png)
![N-(4-chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972053.png)

![1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B14972058.png)
![3-(2-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972060.png)

![3,4,5-trimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972068.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14972074.png)
![N-cyclohexyl-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972082.png)

![N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972099.png)
![4-{6-[(2-Ethoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B14972105.png)
![N-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972107.png)

